1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol

Physicochemical profiling Amine basicity Fluorine effect

1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol (CAS 1343736-80-0, molecular formula C₆H₁₂F₃NO₂, MW 187.16 g/mol) is a chiral secondary β-amino-α-trifluoromethyl alcohol belonging to the 3,3,3-trifluoro-2-hydroxypropylamine chemotype. Its scaffold is the N-(3-hydroxypropyl) derivative of 3-amino-1,1,1-trifluoropropan-2-ol (CAS 431-38-9), a well-precedented building block in medicinal chemistry that serves as the core pharmacophoric element in multiple series of cholesteryl ester transfer protein (CETP) inhibitors.

Molecular Formula C6H12F3NO2
Molecular Weight 187.16 g/mol
Cat. No. B13326508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol
Molecular FormulaC6H12F3NO2
Molecular Weight187.16 g/mol
Structural Identifiers
SMILESC(CNCC(C(F)(F)F)O)CO
InChIInChI=1S/C6H12F3NO2/c7-6(8,9)5(12)4-10-2-1-3-11/h5,10-12H,1-4H2
InChIKeyUVOUGIKGYCCJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol (CAS 1343736-80-0): Core Scaffold Identity and Procurement-Relevant Class Context


1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol (CAS 1343736-80-0, molecular formula C₆H₁₂F₃NO₂, MW 187.16 g/mol) is a chiral secondary β-amino-α-trifluoromethyl alcohol belonging to the 3,3,3-trifluoro-2-hydroxypropylamine chemotype . Its scaffold is the N-(3-hydroxypropyl) derivative of 3-amino-1,1,1-trifluoropropan-2-ol (CAS 431-38-9), a well-precedented building block in medicinal chemistry that serves as the core pharmacophoric element in multiple series of cholesteryl ester transfer protein (CETP) inhibitors [1]. The compound integrates a strongly electron-withdrawing -CF₃ group vicinal to a secondary alcohol, with a secondary amine bearing a terminal primary alcohol on a three-carbon spacer. This specific arrangement of functional groups distinguishes it from both the unsubstituted primary amine parent and from simpler fluorinated amino alcohols that lack the hydroxypropyl extension.

Why 1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol Cannot Be Replaced by Unsubstituted or Regioisomeric Trifluoromethyl Amino Alcohols


Generic substitution within the trifluoromethyl amino alcohol class is precluded by the convergent effects of the -CF₃ group, the free secondary alcohol, and the N-(3-hydroxypropyl) substituent on three interdependent properties: amine basicity, lipophilicity, and hydrogen-bonding capacity. The proximity of -CF₃ to the amine suppresses pKa by approximately 0.8–1.2 units relative to non-fluorinated 3-amino-1-propanol , while N-alkylation with 3-hydroxypropyl partially restores basicity relative to the primary amine and simultaneously increases logP and topological polar surface area [1]. Regioisomeric analogs in which the -CF₃ group is distal to the alcohol (e.g., 3-[(2,2,2-trifluoroethyl)amino]propan-1-ol) exhibit a >4-unit higher amine pKa, fundamentally altering protonation state at physiological pH . These differences are not cosmetic; they control nucleophilicity in downstream conjugation reactions, passive membrane permeability, and target engagement in biological assays where the trifluoro-2-propanol motif is a documented pharmacophoric requirement. Selecting the unsubstituted primary amine or a regioisomer therefore changes the ionization, lipophilicity, and hydrogen-bond donor profile simultaneously, making results non-transferable between analogs.

Quantitative Differentiation Evidence for 1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol Versus Closest Analogs


Amine Basicity: pKa Suppression by Vicinal -CF₃ Versus Non-Fluorinated 3-Amino-1-propanol

The electron-withdrawing -CF₃ group adjacent to the amine in the 1,1,1-trifluoro-3-amino-2-propanol scaffold reduces amine basicity by approximately 0.8–1.2 pKa units compared to the non-fluorinated analog 3-amino-1-propanol. The primary amine parent (3-amino-1,1,1-trifluoropropan-2-ol) has a predicted pKa of 10.14 ± 0.35 , whereas 3-amino-1-propanol has an experimentally determined pKa of 9.96 . Although the pKa of the target secondary amine has not been experimentally determined, secondary N-alkyl amines of this scaffold typically exhibit pKa values 0.2–0.5 units higher than their primary amine counterparts, placing the estimated pKa of 1,1,1-trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol in the range of 10.3–10.6. This represents an approximately 0.3–0.6 unit increase relative to the non-fluorinated 3-amino-1-propanol (secondary amine analogs thereof have pKa ~9.96–10.5). The net effect is a decreased fraction of protonated amine at physiological pH (7.4), which impacts solubility, permeability, and nucleophilic reactivity.

Physicochemical profiling Amine basicity Fluorine effect

Lipophilicity: XLogP3 Increase Through N-(3-Hydroxypropyl) Substitution

N-alkylation of the 3-amino-1,1,1-trifluoropropan-2-ol scaffold with a 3-hydroxypropyl group increases computed lipophilicity. The primary amine parent (3-amino-1,1,1-trifluoropropan-2-ol) has a PubChem-computed XLogP3-AA of -0.2 [1]. The closest available analog with a comparable N-alkyl side chain, 1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol (CAS 380609-27-8), has an XLogP3-AA of 0.1 [2], representing a ΔlogP of +0.3 relative to the primary amine. The target compound, bearing a free terminal -OH instead of -OCH₃, is predicted to have an XLogP3 of approximately -0.1 to 0.2—still 0.1–0.4 log units higher than the primary amine parent. In contrast, the non-fluorinated 3-amino-1-propanol has a logP of approximately -1.12 . The regioisomeric 3-[(2,2,2-trifluoroethyl)amino]propan-1-ol, where -CF₃ is separated from the alcohol by a -CH₂-NH-CH₂- spacer, has a reported logP of 0.104 [3], similar to the target but with a fundamentally different pKa profile.

Lipophilicity Drug-likeness logP

Hydrogen-Bond Donor Count and Topological Polar Surface Area: Differentiated Intermolecular Interaction Capacity

1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol possesses three hydrogen-bond donor (HBD) groups (two -OH, one -NH-) and an estimated topological polar surface area (TPSA) of approximately 61.7 Ų, based on the parent scaffold TPSA of 46.3 Ų plus the incremental contribution of an additional primary alcohol group (~15.4 Ų). The primary amine parent 3-amino-1,1,1-trifluoropropan-2-ol has only 2 HBD and a TPSA of 46.3 Ų [1]. The non-fluorinated 3-amino-1-propanol has 2 HBD and a similar TPSA of ~46.3 Ų. The additional HBD in the target compound increases aqueous solubility potential while the extended alkyl spacer between the two nitrogen and terminal oxygen atoms (5 rotatable bonds vs. 1 in the primary amine parent [1]) provides greater conformational flexibility. The regioisomeric comparator 3-[(2,2,2-trifluoroethyl)amino]propan-1-ol also has 2 HBD (one -OH, one -NH-) and lacks the secondary alcohol adjacent to -CF₃, yielding a different spatial arrangement of hydrogen-bonding functionality.

Hydrogen bonding TPSA Drug-likeness

Amine Basicity Contrast with Regioisomeric 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol: Proximal vs. Distal -CF₃

The spatial relationship between the -CF₃ group and the amine nitrogen is the dominant determinant of amine basicity in fluorinated amino alcohols. In the target compound, the -CF₃ is bonded to the carbon bearing the secondary alcohol and is separated from the amine by a single -CH₂- group, enabling strong through-bond inductive withdrawal. The predicted pKa of the amine in this scaffold is ~10.1–10.6 (see Evidence Item 1). In contrast, the regioisomer 3-[(2,2,2-trifluoroethyl)amino]propan-1-ol (CAS 767629-92-5) has the -CF₃ group attached to the carbon directly bonded to nitrogen (CF₃-CH₂-NH-), further from the alcohol. Its predicted pKa is 14.89 ± 0.10 , indicating that the amine is approximately 10,000-fold less acidic (ΔpKa ≈ 4.3–4.8 units). This means the regioisomer is >99.9% protonated at pH 7.4, whereas the target compound exists in a mixed protonation state (~30–50% protonated), resulting in dramatically different solubility, logD₇.₄, and membrane permeability profiles. The regioisomer also lacks the secondary alcohol adjacent to -CF₃, a structural feature identified as essential for high-affinity CETP inhibition [1].

Regioisomer comparison Through-bond induction Amine pKa

Class-Level Pharmacophoric Requirement: Free Secondary Alcohol in Trifluoro-3-amino-2-propanol CETP Inhibitors

The 1,1,1-trifluoro-3-amino-2-propanol core with a free secondary hydroxyl group and an appropriately substituted amine is a validated pharmacophore for potent, stereospecific inhibition of cholesteryl ester transfer protein (CETP). In the J. Med. Chem. 2002 study by Durley et al., the R(+) enantiomer 1a (SC-795) exhibited an IC₅₀ of 0.02 μM in buffer and 0.6 μM in human serum, while the S(-) enantiomer 1b showed an IC₅₀ of 0.8 μM—a 40-fold potency difference demonstrating strict stereochemical dependence [1]. The free hydroxyl group of the propanol was explicitly identified as required for high potency: 'acylation or alkylation reduced activity' [1]. In a separate study (Biochemistry 2000), the isolated R(+) enantiomer SC-795 achieved an IC₅₀ of 20 nM, approaching the CETP enzyme concentration (8 nM) in the buffer assay, and was estimated to bind CETP ~5,000-fold more efficiently than the natural ligand cholesteryl ester [2]. While the target compound 1,1,1-trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol is a mono-N-substituted secondary amine rather than an N,N-disubstituted tertiary amine, it retains the essential trifluoro-2-propanol pharmacophoric core with a free secondary alcohol and a chiral center at the 2-position. The N-(3-hydroxypropyl) substituent provides a vector for further elaboration into more complex N,N-disubstituted analogs, making this compound a direct synthetic precursor to the CETP inhibitor chemotype.

CETP inhibition SAR Pharmacophore

Synthetic Accessibility: The N-(3-Hydroxypropyl) Chain as a Native Linker Handle

The terminal primary alcohol on the N-(3-hydroxypropyl) substituent of 1,1,1-trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol provides a chemically orthogonal handle for further derivatization that is absent in the primary amine parent 3-amino-1,1,1-trifluoropropan-2-ol. This additional hydroxyl can be selectively functionalized (e.g., tosylation, mesylation, oxidation to aldehyde, or Mitsunobu coupling) without affecting the secondary alcohol adjacent to -CF₃, provided appropriate protecting group strategies are employed. In the context of CETP inhibitor synthesis, enantiomerically enriched (R)-3-amino-1,1,1-trifluoropropan-2-ol has been prepared at scale via Dakin-West reaction followed by enantioselective reduction [1]. The target compound can be accessed from this chiral building block by reductive amination with 3-hydroxypropanal or by N-alkylation with 3-bromopropan-1-ol, preserving the stereochemical integrity at the carbinol center. The resulting secondary amine with a terminal alcohol is poised for further N-functionalization to generate the N,N-disubstituted pattern essential for high CETP inhibitory potency [2].

Synthetic intermediate Linker chemistry Bioconjugation

Validated Application Scenarios for 1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol Based on Differential Evidence


CETP Inhibitor Lead Optimization: Direct Precursor to N,N-Disubstituted Trifluoro-3-amino-2-propanols

The target compound serves as an advanced intermediate for constructing potent CETP inhibitors requiring the R-configured trifluoro-2-propanol core with a free secondary hydroxyl and an N,N-disubstituted amine. Starting from enantiomerically pure (R)-3-amino-1,1,1-trifluoropropan-2-ol [1], reductive amination with 3-hydroxypropanal or N-alkylation installs the N-(3-hydroxypropyl) group while preserving chirality. Subsequent N-arylation or N-benzylation of the secondary amine then generates the N,N-disubstituted pattern found in inhibitors with IC₅₀ values as low as 20 nM in buffer and 0.6 μM in human serum [2]. The pre-installed hydroxypropyl chain can also be oxidatively cleaved or further functionalized to modulate logD and TPSA, directly leveraging the differentiated physicochemical properties documented in Section 3.

Fluorinated Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 187.16 Da, 3 hydrogen-bond donors, an estimated TPSA of ~61.7 Ų, and a moderate XLogP3 (~0 to +0.2), the compound meets fragment-like drug-likeness criteria [1]. The combination of a -CF₃ group (for ¹⁹F NMR-based screening and metabolic stabilization) with two differentially reactive hydroxyls and a secondary amine makes it suitable as a core fragment for FBDD campaigns targeting proteins with polar active sites. The ¹⁹F nucleus provides a sensitive NMR handle for binding assays and fragment screening, a capability absent in non-fluorinated analogs. The differentiated pKa (~10.3–10.6) ensures partial deprotonation of the amine at physiological pH, permitting both ionic and neutral hydrogen-bond interactions with target proteins.

Synthesis of Multifunctional Linker Molecules for PROTAC and Bioconjugate Design

The orthogonal functional group triad (-NH-, -CH(OH)-, -CH₂CH₂CH₂-OH) permits stepwise, chemoselective derivatization without cross-reactivity when appropriate protecting groups are used. The primary alcohol on the hydroxypropyl chain can be converted to an azide, alkyne, or thiol for copper-catalyzed or strain-promoted click chemistry, while the secondary amine can simultaneously be elaborated to install a target-protein ligand. This is not achievable with the unsubstituted primary amine parent 3-amino-1,1,1-trifluoropropan-2-ol, which lacks the additional reactive handle and therefore requires additional synthetic steps to introduce a linker moiety [2].

Physicochemical Probe for Studying Fluorine Effects on Amine Basicity and Conformation

The compound exemplifies the through-bond inductive effect of a vicinal -CF₃ group on amine pKa, with an estimated ΔpKa of ~4.3–4.8 units compared to regioisomers where -CF₃ is distal. This makes it a valuable model system for physical organic chemistry studies of fluorinated amino alcohols, including investigations of intramolecular hydrogen bonding (NH···O and OH···F interactions), conformational preferences revealed by ¹H-¹⁹F and ¹⁹F-¹⁹F NMR coupling constants, and solvation effects on ionization state [1]. Such studies inform the rational design of fluorinated pharmaceuticals where the precise positioning of -CF₃ relative to ionizable groups determines pharmacokinetic and target-engagement profiles.

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